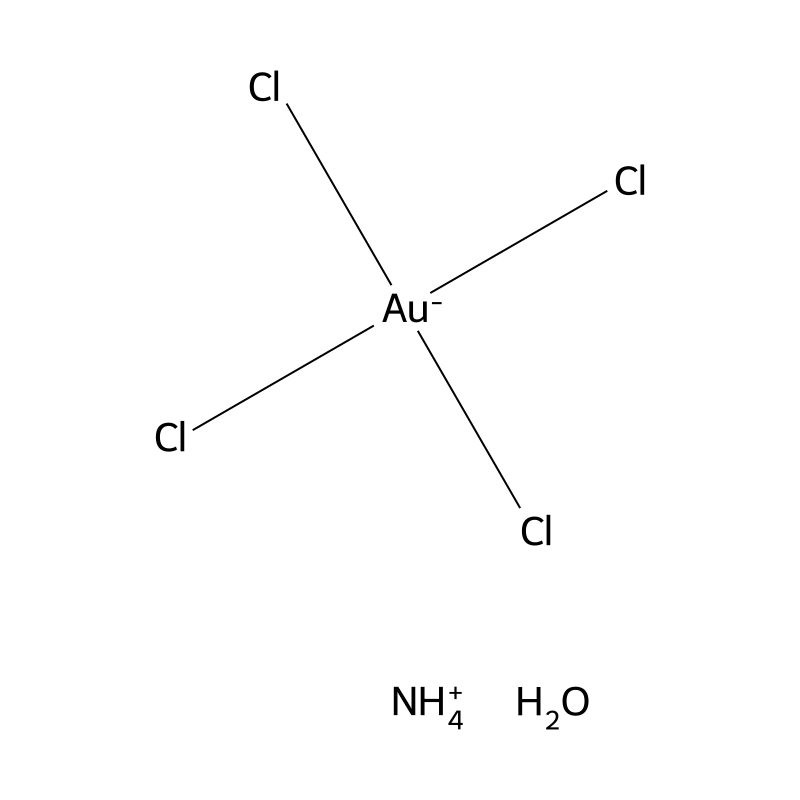

Ammonium tetrachloroaurate(III) hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Gold Nanomaterial Synthesis:

Ammonium tetrachloroaurate(III) hydrate is a common precursor for the synthesis of various gold nanomaterials, including nanoparticles, nanorods, and nanowires. These nanomaterials have unique properties that make them valuable for research in various fields, such as:

- Catalysis: Gold nanoparticles are efficient catalysts for various chemical reactions, including hydrogenation and oxidation reactions. Source: )

- Electronics: Gold nanorods can be used to create nanoelectronic devices due to their unique electrical and optical properties. Source: )

- Biomedicine: Gold nanoparticles are being explored for their potential applications in drug delivery, biosensing, and imaging. Source: )

Material Science:

Ammonium tetrachloroaurate(III) hydrate is used in the production of gold films and coatings for various applications:

- Surface Plasmon Resonance (SPR) Spectroscopy: Gold films are used in SPR sensors to detect biomolecules and monitor their interactions. Source:

- Electronics: Gold coatings are used in electronic components due to their excellent electrical conductivity and resistance to corrosion. Source:

Other Research Applications:

Ammonium tetrachloroaurate(III) hydrate is also used in various other scientific research applications, including:

Ammonium tetrachloroaurate(III) hydrate is a coordination compound represented by the formula . This compound consists of an ammonium cation () and a tetrachloroaurate(III) anion (), along with water molecules that contribute to its hydration. It is typically encountered as a yellow crystalline solid and is known for its high purity levels, often exceeding 99.99% in commercial preparations .

Additionally, it can react with strong bases to form gold hydroxide or other gold complexes, depending on the conditions .

Research into the biological activity of ammonium tetrachloroaurate(III) hydrate has indicated potential applications in medicine, particularly in cancer treatment and antimicrobial activity. Studies have shown that gold compounds can exhibit cytotoxic effects on various cancer cell lines, suggesting a role in targeted therapy. Furthermore, its antimicrobial properties are being explored for use in medical devices and coatings .

Ammonium tetrachloroaurate(III) hydrate can be synthesized through several methods:

- Direct Reaction: By reacting chloroauric acid with ammonium chloride in aqueous solution.

- Precipitation: Mixing solutions of ammonium chloride and potassium tetrachloroaurate under controlled conditions to precipitate the compound.

- Solvothermal Methods: Using high-temperature and pressure conditions to facilitate the reaction between precursors.

These methods allow for the control of particle size and purity, which are crucial for its applications in nanotechnology and catalysis .

Ammonium tetrachloroaurate(III) hydrate has several notable applications:

- Nanoparticle Synthesis: It serves as a precursor for producing gold nanoparticles used in drug delivery systems, imaging, and diagnostics.

- Catalysis: The compound is utilized as a catalyst in organic reactions due to its ability to facilitate electron transfer processes.

- Biomedical

Interaction studies involving ammonium tetrachloroaurate(III) hydrate focus on its reactivity with various reducing agents and biological molecules. These interactions can lead to the formation of different gold species or complexes, influencing its biological efficacy and catalytic properties. Investigations have shown that the stability of these interactions is crucial for optimizing its applications in nanomedicine and catalysis .

Ammonium tetrachloroaurate(III) hydrate shares similarities with other gold complexes but exhibits unique properties due to its specific coordination environment. Here are some comparable compounds:

| Compound Name | Formula | Key Features |

|---|---|---|

| Chloroauric Acid | Common precursor for gold nanoparticles; no ammonium ion. | |

| Potassium Tetrachloroaurate(III) | Similar structure; used in similar applications but involves potassium instead of ammonium. | |

| Gold(I) Chloride | Different oxidation state; used in different types of reactions. |

The presence of the ammonium ion in ammonium tetrachloroaurate(III) hydrate contributes to its solubility and stability in aqueous solutions, making it particularly useful for biological applications compared to its counterparts .

Comparative Analysis of Synthesis Routes Using HAuCl₄, KAuCl₄, and NH₄AuCl₄

Ammonium tetrachloroaurate(III) hydrate is typically synthesized by reacting gold(III) chloride (AuCl₃) with ammonium chloride (NH₄Cl) in hydrochloric acid. However, its utility as a precursor is best understood in comparison to related compounds like chloroauric acid (HAuCl₄) and potassium tetrachloroaurate(III) (KAuCl₄).

Key Differences in Precursor Behavior

- Reduction Kinetics: HAuCl₄ exhibits faster reduction rates in aqueous solutions due to its higher acidity, which accelerates the formation of Au⁰ nuclei. In contrast, NH₄AuCl₄ and KAuCl₄, with NH₄⁺ and K⁺ counterions, moderate reduction rates, favoring controlled growth.

- Particle Size Control: Studies using small-angle X-ray scattering (SAXS) revealed that NH₄AuCl₄ produces smaller AuNPs (10–15 nm) compared to HAuCl₄ (20–30 nm) under identical conditions. This is attributed to the stabilizing effect of NH₄⁺, which adsorbs onto nanoparticle surfaces and suppresses aggregation.

- Morphological Outcomes: KAuCl₄ tends to yield spherical nanoparticles, while NH₄AuCl₄ facilitates anisotropic growth in the presence of surfactants, resulting in rods or plates.

Table 1: Comparative Properties of Gold Precursors

| Precursor | Counterion | Reduction Rate | Typical AuNP Size (nm) | Morphology |

|---|---|---|---|---|

| HAuCl₄ | H⁺ | Fast | 20–30 | Spherical |

| KAuCl₄ | K⁺ | Moderate | 15–25 | Spherical |

| NH₄AuCl₄ | NH₄⁺ | Slow | 10–15 | Spherical/Anisotropic |

Mechanistic Differences in Galvanic Replacement Reactions With AuCl₂⁻ vs. AuCl₄⁻

Galvanic replacement (GR) reactions involving AuCl₄⁻ and AuCl₂⁻ exhibit distinct stoichiometries and morphological outcomes:

- AuCl₄⁻ Reactions: The reduction of AuCl₄⁻ follows the equation:

$$

\text{AuCl₄⁻} + 3\text{e⁻} \rightarrow \text{Au⁰} + 4\text{Cl⁻}

$$

This three-electron process consumes three Ag atoms per Au atom deposited, leading to porous nanostructures due to dealloying. For example, GR on Ag nanocubes produces hollow Au-Ag nanoboxes with localized surface plasmon resonance (LSPR) tunable from 450 to 950 nm. - AuCl₂⁻ Reactions: The one-electron reduction of AuCl₂⁻:

$$

\text{AuCl₂⁻} + \text{e⁻} \rightarrow \text{Au⁰} + 2\text{Cl⁻}

$$

consumes one Ag atom per Au atom, resulting in denser, non-porous structures. The lower redox potential of AuCl₂⁻ (1.11 V vs. SHE) compared to AuCl₄⁻ (1.00 V vs. SHE) also slows reaction kinetics, enabling finer control over wall thickness.

Figure 1: Schematic of galvanic replacement mechanisms. (Left) AuCl₄⁻ induces dealloying and porosity. (Right) AuCl₂⁻ yields compact structures.

Role of Counterion Effects (H⁺, K⁺, NH₄⁺) in Nucleation and Growth Processes

Counterions critically influence AuNP synthesis by modulating colloidal stability and interfacial energetics:

- H⁺ (HAuCl₄): High proton concentrations lower solution pH, accelerating reduction but promoting aggregation due to reduced electrostatic stabilization. For instance, HAuCl₄ under UV irradiation forms polydisperse AuNPs unless stabilized by surfactants.

- K⁺ (KAuCl₄): K⁺ ions weakly adsorb onto Au surfaces, allowing moderate growth rates. However, K⁺’s low polarizability limits its ability to stabilize high-energy crystal facets, favoring isotropic growth.

- NH₄⁺ (NH₄AuCl₄): NH₄⁺ enhances stability through hydrogen bonding and steric effects. In aerosol-assisted chemical vapor deposition (AACVD), NH₄AuCl₄ produces uniformly dispersed AuNPs on tungsten oxide nanoneedles, whereas HAuCl₄ results in irregular aggregates.

Table 2: Counterion Impact on AuNP Growth

| Counterion | Adsorption Strength | Colloidal Stability | Dominant Growth Mechanism |

|---|---|---|---|

| H⁺ | Weak | Low | Diffusion-limited aggregation |

| K⁺ | Moderate | Moderate | Ostwald ripening |

| NH₄⁺ | Strong | High | Surface-stabilized growth |

The reduction of ammonium tetrachloroaurate(III) hydrate by sodium borohydride represents one of the most extensively studied electron transfer mechanisms in gold nanoparticle synthesis [2] [8]. The overall stoichiometric reaction involves the reduction of tetrachloroaurate(III) ions to metallic gold through a multi-step process that proceeds via gold(I) intermediates [25] [27].

The kinetic mechanism of borohydride-mediated reduction follows a complex pathway involving initial rapid substitution reactions followed by slower electron transfer steps [25]. Spectrophotometric studies have demonstrated that the reduction occurs through a stepwise mechanism where tetrachloroaurate(III) is first reduced to gold(I) species, which subsequently undergo further reduction to metallic gold [11] [27]. The rate-determining step involves the formation of chloroaurate(I) complexes, with the overall process exhibiting first-order kinetics with respect to both gold(III) concentration and borohydride concentration [23] [25].

Detailed kinetic investigations have revealed that the electron transfer mechanism involves halide-bridged intermediates [25]. The reduction proceeds through a two-electron transfer process where the sulfur or boron atom of the reductant interacts directly with halide ligands coordinated to the gold center [4] [25]. This mechanism is further stabilized through direct interaction between the positive metal center and the negatively charged portions of the reducing agent [25].

Temperature-dependent studies have shown that the activation energy for borohydride-mediated reduction is relatively low, typically ranging from 15 to 25 kilojoules per mole [8]. The reaction rate exhibits strong dependence on solution pH, with optimal reduction kinetics observed under slightly alkaline conditions [7]. Under these conditions, the ionized form of the reductant demonstrates significantly higher reactivity compared to its molecular analogue [7].

Table 1: Kinetic parameters for borohydride-mediated gold(III) reduction

| Parameter | Value | Units | Reference |

|---|---|---|---|

| First-order rate constant (k₁) | 2.948 | M⁻¹·s⁻¹ | [7] |

| Second-order rate constant (k₂) | 0.191 | M⁻¹·s⁻¹ | [7] |

| Activation energy | 15-25 | kJ/mol | [8] |

| pH optimum | 8.2-9.5 | - | [7] |

| Temperature range studied | 20-40 | °C | [8] |

The mechanism involves parallel reduction pathways where molecular and ionized forms of the reductant simultaneously reduce gold(III) complexes [7]. The bimolecular collision mechanism governs both stages of the reduction process, with corresponding rate constants showing linear dependence on reductant concentration [7]. The order of the redox reaction with respect to tetrachloroaurate(III) is two for both parallel steps, indicating the involvement of multiple gold species in the transition state [7].

Photochemical reduction dynamics under laser-induced optical breakdown

Photochemical reduction of ammonium tetrachloroaurate(III) hydrate under laser-induced optical breakdown conditions represents a unique green synthesis approach requiring no chemical reducing agents [9] [13]. Under optical breakdown conditions, the decomposition of water produces hydrated electrons and hydroxyl radicals, which serve as the primary reducing species [9] [13].

The photochemical reduction kinetics follow an autocatalytic rate law governed by two distinct rate constants [9] [13]. The nucleation rate constant k₁ depends on hydrated electron concentration, while the growth rate constant k₂ depends on hydrogen peroxide formation from hydroxyl radical recombination [9] [13]. Femtosecond laser studies have demonstrated that free electron densities and hydrogen peroxide formation rates strongly depend on laser pulse energy and duration over ranges of 10-2400 microjoules and 30-1500 femtoseconds respectively [13].

The formation rates of reactive species exhibit systematic dependence on laser parameters [13]. For laser pulse energies of 600 microjoules and lower at all pulse durations, the first-order rate constant k₁ correlates directly with theoretically calculated plasma volume where electron density exceeds the threshold value of 1.8 × 10²⁰ cubic centimeters⁻¹ [13]. The second-order rate constant k₂ correlates with measured hydrogen peroxide formation rate according to the empirical relationship k₂ ≈ (hydrogen peroxide)⁰·⁵ [13].

Table 2: Photochemical reduction parameters under optical breakdown conditions

| Laser Parameter | Range | Rate Constant | Value | Units |

|---|---|---|---|---|

| Pulse energy | 10-600 μJ | k₁ | 0.0302-0.0349 | s⁻¹ |

| Pulse duration | 30-1500 fs | k₂ | (8.10-8.20) × 10⁻³ | M⁻¹·s⁻¹ |

| Electron density threshold | 1.8 × 10²⁰ | - | - | cm⁻³ |

| Plasma volume correlation | Linear | r² | 0.996-0.998 | - |

The photoreduction mechanism involves stepwise reduction via gold(I) intermediates [11]. X-ray photoelectron spectroscopy studies have unambiguously demonstrated that photoreduction occurs through sequential first-order kinetic steps from gold(III) to gold(I) and subsequently to metallic gold [11]. Both photoreduction steps exhibit first-order kinetics with respect to gold concentration [11].

Hydroxyl radical scavengers significantly influence the reduction kinetics and final nanoparticle size distributions [9]. Higher scavenger concentrations decrease k₂ values and produce smaller gold nanoparticles with narrow size distributions [9]. The mean nanoparticle size can be tuned from 3.8 to 6.1 nanometers with polydispersity indices below 0.08 when scavenger concentrations are sufficiently high [9].

The wavelength dependence of photochemical reduction efficiency shows that ultraviolet excitation at 335 nanometers demonstrates higher fragmentation efficiency compared to visible wavelength excitation [36]. This enhanced efficiency results from interband transition excitation, which exhibits shorter electron relaxation times and reduced absorption bleaching compared to intraband plasmon excitation [36].

Bioligand-assisted reduction pathways using amino acids and thiol-containing molecules

Bioligand-assisted reduction of ammonium tetrachloroaurate(III) hydrate represents an environmentally benign approach utilizing naturally occurring amino acids and thiol-containing molecules as both reducing and stabilizing agents [6] [16] [18]. The reduction mechanism involves complex formation between gold(III) ions and bioligands followed by electron transfer processes facilitated by specific functional groups [16] [20].

Thiol-containing amino acids such as cysteine and methionine demonstrate particularly efficient reduction capabilities through direct interaction of sulfur donors with gold centers [18] [20]. The mechanism for methionine-mediated reduction involves initial formation of [Au(III)Cl₃(methionine)]⁻ complexes through nucleophilic attack of the thioether sulfur atom and chloride substitution [18]. Subsequent reduction proceeds through formation of linear two-coordinated gold(I)-methionine complexes and disproportionation of aurous species to metallic gold with concomitant formation of methionine sulfoxide [18].

Table 3: Bioligand reduction efficiency and kinetic parameters

| Bioligand | Functional Group | Reduction Efficiency | Particle Size | Reference |

|---|---|---|---|---|

| Cysteine | Thiol (-SH) | High | 20-60 nm | [18] [21] |

| Methionine | Thioether (-S-) | High | 25-95 nm | [18] [20] |

| Tyrosine | Phenolic (-OH) | Moderate | 20-60 nm | [20] |

| Tryptophan | Indole | Moderate | Variable | [16] |

| Histidine | Imidazole | Low | Irregular | [20] |

Aromatic amino acids including tyrosine and tryptophan participate in gold(III) reduction through their electron-rich aromatic systems [16] [20]. Tyrosine reduction involves oxidation of the phenolic group to semiquinone under alkaline conditions, while the amine and carboxylic acid groups remain unchanged during nanoparticle formation [20]. The mechanism for aromatic amino acid reduction follows a rate-determining step where gold ions are reduced to chloroaurate(II) intermediates and the amino acid is oxidized to corresponding aldehyde products [20].

The proposed mechanism for amino acid-mediated reduction involves formation of cyclic five-membered complexes between the amino acid and gold(III) center [20]. This mechanism applies to at least eleven amino acids including glycine, alanine, valine, leucine, isoleucine, phenylalanine, asparagine, serine, threonine, glutamic acid, and aspartic acid [20]. The rate-determining step involves simultaneous transfer of electrons from the amino acid to the gold center and proton transfer to the carboxyl group [20].

Protein-mediated reduction mechanisms involve multiple reduction sites within the protein structure [16] [19]. The complete reduction of gold(III) to metallic gold occurs through a two-step process where primary gold(III) to gold(I) reduction occurs along tryptophan and tyrosine residues [16]. Following chain migration, gold(I) ions coordinate with sulfur-containing amino acid residues where further reduction is facilitated by nearby suitable amino acids [16].

Enzymatic reduction pathways involve specific enzymes such as NADPH-dependent reductases and superoxide dismutase [19] [22]. Manganese superoxide dismutase protein plays a key role in gold salt reduction using Good's buffer systems to produce gold nanoparticles compared to other proteins such as catalase and bovine serum albumin [22]. The biological activity of these proteins directly relates to their effectiveness in gold reduction mechanisms [22].

Ammonium tetrachloroaurate(III) hydrate serves as a crucial precursor for the fabrication of bimetallic palladium-gold catalytic films through chemical deposition methods. These films represent a significant advancement in heterogeneous catalysis, offering enhanced performance compared to monometallic systems.

Chemical Deposition Mechanisms

The chemical deposition of bimetallic palladium-gold films involves the controlled reduction of ammonium tetrachloroaurate(III) hydrate in the presence of palladium precursors. The process typically occurs at temperatures ranging from 25 to 80°C, with precursor concentrations of 1.0 to 5.0 millimolar [1] [2]. The deposition mechanism proceeds through several key stages:

Initial nucleation occurs when gold(III) ions are reduced to gold(0) atoms, forming nucleation sites on the substrate surface. The presence of palladium species facilitates the co-deposition process, leading to the formation of bimetallic structures. The reduction process is typically carried out at pH values between 2 and 4, ensuring optimal conditions for controlled precipitation [1] [3].

Catalytic Performance Enhancement

Research findings demonstrate that bimetallic palladium-gold films exhibit superior catalytic activity compared to their monometallic counterparts. Studies have shown turnover frequencies ranging from 550 to 1593 per hour, representing a 2 to 10-fold enhancement in catalytic performance [4] [5]. The enhanced activity is attributed to synergistic effects between palladium and gold atoms, which modify the electronic structure and create more active catalytic sites.

The optimization of palladium to gold ratios is critical for achieving maximum catalytic efficiency. Investigations have revealed that compositions with 20 to 40 weight percent gold content provide the optimal balance between activity and stability [6] [5]. The bimetallic films demonstrate excellent durability, maintaining catalytic performance for over 1000 reaction cycles without significant deactivation.

Structural Characterization

Transmission electron microscopy studies reveal that chemically deposited bimetallic palladium-gold films exhibit uniform particle sizes ranging from 10 to 50 nanometers [1] [4]. The films demonstrate excellent adhesion to various substrate materials, including silicon oxide, aluminum oxide, and carbon supports. X-ray diffraction analysis confirms the formation of true alloy structures rather than phase-separated domains, indicating successful integration of palladium and gold atoms within the crystal lattice.

The morphology of the deposited films can be controlled through manipulation of deposition parameters such as temperature, pH, and precursor concentration ratios. Higher deposition temperatures generally result in larger particle sizes and improved crystallinity, while lower temperatures favor the formation of smaller, more dispersed particles [3] [2].

Controlled Synthesis of Gold Nanoparticles with Tunable Plasmonic Properties

The controlled synthesis of gold nanoparticles with tunable plasmonic properties represents a fundamental application of ammonium tetrachloroaurate(III) hydrate in nanotechnology. This approach enables the precise engineering of optical properties through systematic control of particle size, shape, and distribution.

Size-Dependent Plasmonic Properties

Gold nanoparticles synthesized from ammonium tetrachloroaurate(III) hydrate exhibit size-dependent localized surface plasmon resonance (LSPR) properties. The LSPR peak position can be tuned from 520 to 800 nanometers by controlling particle size from 10 to 150 nanometers [7] [8]. This tunability arises from the relationship between particle size and the collective oscillation of surface electrons.

Research has demonstrated that smaller gold nanoparticles (10-30 nm) exhibit LSPR peaks in the visible region (520-580 nm), while larger particles (80-150 nm) show red-shifted peaks extending into the near-infrared region (650-800 nm). The ability to control plasmonic properties through size manipulation has significant implications for applications in sensing, imaging, and photothermal therapy.

Synthesis Parameter Optimization

The controlled synthesis of gold nanoparticles requires careful optimization of multiple parameters. Precursor concentrations typically range from 0.25 to 1.0 millimolar, with reaction temperatures maintained at 100°C for optimal particle formation. The pH of the reaction medium is maintained between 3 and 5 to ensure proper nucleation and growth kinetics.

The molar ratio of reducing agent to gold precursor plays a crucial role in determining final particle size. Studies have shown that citrate to gold ratios ranging from 1:1 to 4:1 enable systematic control of particle diameters from 15 to 200 nanometers. Higher reducing agent concentrations generally result in smaller particles due to increased nucleation rates and reduced growth periods.

Morphological Control Strategies

Advanced morphological control strategies have been developed to produce gold nanoparticles with specific shapes and aspect ratios. The use of structure-directing agents and controlled synthesis conditions enables the formation of spherical, rod-shaped, triangular, and star-shaped particles [7]. Each morphology exhibits distinct plasmonic properties, expanding the range of potential applications.

Template-assisted synthesis methods have proven particularly effective for producing complex nanostructures. The incorporation of polymer templates or surfactant micelles during synthesis enables the formation of hollow, core-shell, and hierarchical structures. These advanced morphologies offer enhanced plasmonic field enhancement and improved performance in surface-enhanced Raman spectroscopy applications.

Formation Mechanisms of Hollow Nanostructures through Template-Assisted Galvanic Replacement

The formation of hollow nanostructures through template-assisted galvanic replacement represents a sophisticated application of ammonium tetrachloroaurate(III) hydrate in advanced materials synthesis. This approach leverages the thermodynamic driving force of galvanic replacement reactions to create complex hollow architectures with enhanced properties.

Galvanic Replacement Fundamentals

Galvanic replacement reactions occur when ammonium tetrachloroaurate(III) hydrate is introduced to sacrificial metal templates with higher reduction potentials. The process involves the simultaneous oxidation of template metal atoms and reduction of gold(III) ions, resulting in the formation of hollow structures. The reaction is thermodynamically favorable due to the difference in standard reduction potentials between the template metal and gold.

The replacement process typically begins at high-energy sites on the template surface, such as edges and corners, where the local electric field is enhanced. As the reaction progresses, pinholes develop in the template structure, allowing continued ion diffusion and progressive hollowing. The final hollow structure retains the overall shape of the original template while exhibiting significantly increased surface area.

Template Selection and Optimization

The choice of template material significantly influences the final structure and properties of hollow nanoparticles. Silver nanocubes represent the most commonly used template due to their well-defined morphology and appropriate reduction potential. The galvanic replacement of silver with gold proceeds according to the stoichiometric ratio of 3:1, enabling precise control over wall thickness and porosity.

Alternative template materials include copper, nickel, and palladium nanostructures, each offering unique advantages for specific applications. Palladium templates, for example, enable the formation of silver-free gold nanocages with enhanced biocompatibility and reduced toxicity concerns. The selection of appropriate template materials requires consideration of reduction potentials, reaction kinetics, and desired final properties.

Mechanistic Understanding and Control

The galvanic replacement mechanism involves multiple competing processes, including metal dissolution, ion diffusion, and surface reconstruction. Detailed mechanistic studies have revealed that the reaction proceeds through distinct stages, beginning with surface alloying and progressing to core dissolution and shell formation. Understanding these mechanistic details enables rational design of hollow nanostructures with tailored properties.

Reaction conditions such as temperature, pH, and precursor concentration significantly influence the final structure. Lower temperatures (25-60°C) favor controlled replacement and uniform wall formation, while higher temperatures can lead to irregular structures or complete dissolution. The pH of the reaction medium affects the speciation of gold complexes and the kinetics of metal dissolution, requiring careful optimization for each template-precursor combination.

Advanced control strategies include the use of co-reducing agents and selective capping ligands to modulate the replacement kinetics. These approaches enable the formation of partially hollow structures, core-shell architectures, and hierarchical hollow assemblies. The ability to control replacement kinetics opens new possibilities for creating complex nanostructures with multiple functionalities.

Structure-Property Relationships

Hollow nanostructures exhibit enhanced properties compared to their solid counterparts, including increased surface area, reduced density, and improved mass transport characteristics. The hollow interior provides space for guest molecule encapsulation, enabling applications in drug delivery, catalysis, and energy storage. The high surface-to-volume ratio of hollow structures results in enhanced catalytic activity and improved performance in surface-sensitive applications.

The plasmonic properties of hollow gold nanostructures are significantly different from solid particles, with LSPR peaks typically red-shifted into the near-infrared region. This spectral shift, combined with the enhanced electromagnetic field within the hollow interior, makes these structures particularly attractive for photothermal therapy and surface-enhanced spectroscopy applications.